molecular formula C12H10ClNO B6414634 6-(3-Chloro-5-methylphenyl)pyridin-3-ol CAS No. 1262011-46-0

6-(3-Chloro-5-methylphenyl)pyridin-3-ol

Cat. No.: B6414634
CAS No.: 1262011-46-0
M. Wt: 219.66 g/mol
InChI Key: NCTVOOKXPQIXGD-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a 3-chloro-5-methylphenyl substituent at position 6. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 235.67 g/mol. The chlorine and methyl groups on the phenyl ring contribute to its electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

6-(3-chloro-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-3-2-11(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVOOKXPQIXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692590
Record name 6-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-46-0
Record name 6-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-chloro-5-methylphenylboronic acid can be coupled with 6-bromo-3-hydroxypyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and catalysts is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-one.

    Reduction: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-amine.

    Substitution: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-ylamine or 6-(3-Chloro-5-methylphenyl)pyridin-3-thiol.

Scientific Research Applications

6-(3-Chloro-5-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine/Phenyl Rings Key Properties/Applications References
6-(3-Chloro-5-methylphenyl)pyridin-3-ol Pyridine: -OH (position 3), phenyl (position 6); Phenyl: -Cl (position 3), -CH₃ (position 5) Balanced lipophilicity; potential antimicrobial/anticancer activity
5-Chloro-2-(3-methylphenyl)pyridin-3-ol Pyridine: -OH (position 3), phenyl (position 2); Phenyl: -Cl (position 5), -CH₃ (position 3) Distinct substitution pattern alters receptor binding; studied for anticancer activity
5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol Pyridine: -OH (position 3), phenyl (position 5); Phenyl: -Cl (position 3), -OCH₃ (position 4) Methoxy group enhances electron density; varied pharmacokinetics
6-Chloro-5-methylpyridin-3-ol Pyridine: -Cl (position 6), -CH₃ (position 5), -OH (position 3) Direct halogen substitution on pyridine; high reactivity in cross-coupling reactions
2-Chloro-5-(difluoromethyl)pyridin-3-ol Pyridine: -Cl (position 2), -CF₂H (position 5), -OH (position 3) Difluoromethyl group increases lipophilicity and metabolic stability

Substituent Position Effects

  • Chlorine Position : In this compound, the chlorine on the phenyl ring (meta to the pyridine linkage) creates an electron-withdrawing effect, polarizing the aromatic system. This contrasts with analogs like 5-Chloro-2-(3-methylphenyl)pyridin-3-ol, where chlorine’s position on the pyridine ring directly influences hydrogen bonding with biological targets .
  • Methyl vs. Methoxy : The methyl group on the phenyl ring offers steric bulk without significant electron donation, whereas methoxy in 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol provides electron donation, altering solubility and interaction with hydrophobic enzyme pockets .

Electronic and Steric Profiles

  • Steric Hindrance : The phenyl ring’s substituents create a steric environment that may hinder or favor interactions with enzymes. For example, the difluoromethyl group in 2-Chloro-5-(difluoromethyl)pyridin-3-ol increases steric bulk but also enhances binding selectivity .

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